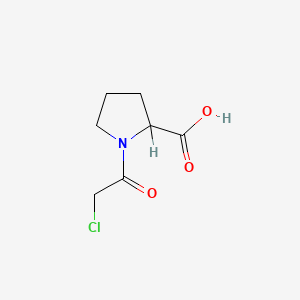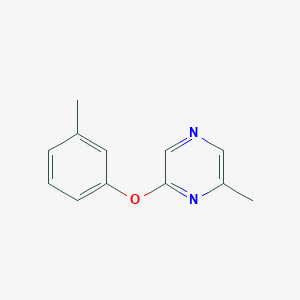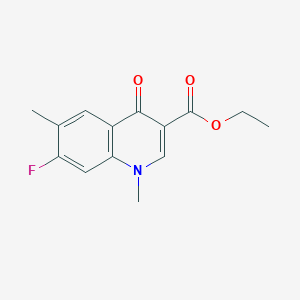![molecular formula C19H20N4O2 B6429521 N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide CAS No. 2034223-51-1](/img/structure/B6429521.png)
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide, otherwise known as N-PYCH-Indole-3-carboxamide, is a cyclic compound with a nitrogen atom at the center of the molecule. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. N-PYCH-Indole-3-carboxamide has been studied extensively over the past few decades, and has been demonstrated to have a variety of biochemical and physiological effects. In
科学研究应用
N-PYCH-Indole-3-carboxamide has been studied extensively in the fields of medicinal chemistry and drug discovery. It has been demonstrated to have a variety of biochemical and physiological effects, and has been investigated as a potential therapeutic agent for a variety of diseases and disorders, such as depression, anxiety, and Alzheimer’s disease. In addition, N-PYCH-Indole-3-carboxamide has been studied for its potential applications in the fields of cancer research, neurodegenerative diseases, and cardiovascular diseases.
作用机制
The exact mechanism of action of N-PYCH-Indole-3-carboxamide is not yet fully understood. However, it is believed to interact with a variety of receptors and enzymes, including serotonin receptors, GABA receptors, and monoamine oxidase. It is thought to modulate the activity of these receptors and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-PYCH-Indole-3-carboxamide has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of serotonin receptors and GABA receptors, leading to an increase in serotonin and GABA levels in the brain. In addition, it has been shown to inhibit the activity of monoamine oxidase, leading to an increase in the levels of monoamines in the brain. These effects have been linked to a variety of therapeutic effects, such as antidepressant and anxiolytic effects.
实验室实验的优点和局限性
N-PYCH-Indole-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound, and is easy to synthesize. It has a wide range of potential applications in medicinal chemistry and drug discovery. In addition, it has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body.
However, there are some limitations to using N-PYCH-Indole-3-carboxamide in lab experiments. It is a relatively new compound, and its exact mechanism of action is still not fully understood. In addition, its effects on the body can vary depending on the dose and the individual, making it difficult to predict its effects in a given situation.
未来方向
N-PYCH-Indole-3-carboxamide is a promising compound with a variety of potential applications in medicinal chemistry and drug discovery. There are a number of potential future directions for research. These include further investigation into the exact mechanism of action of the compound, as well as the development of novel therapeutic agents based on the compound. In addition, further research into the potential therapeutic applications of N-PYCH-Indole-3-carboxamide, such as its use in the treatment of depression, anxiety, and Alzheimer’s disease, could prove to be beneficial. Finally, further research into the potential side effects of N-PYCH-Indole-3-carboxamide could help to ensure its safe use in the future.
合成方法
N-PYCH-Indole-3-carboxamide can be synthesized in a variety of ways. One of the most common methods is the condensation of 2-pyrazinone with N-methyl-indole-3-carboxamide. The reaction is typically carried out in aqueous solution at a temperature of 60-70°C. The reaction yields N-PYCH-Indole-3-carboxamide as the major product, with minor amounts of side products.
属性
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(16-11-22-17-4-2-1-3-15(16)17)23-13-5-7-14(8-6-13)25-18-12-20-9-10-21-18/h1-4,9-14,22H,5-8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPLWXTYGZMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNC3=CC=CC=C32)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6429454.png)

![4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline](/img/structure/B6429462.png)
![5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B6429470.png)
![6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6429481.png)
![2-bromo-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B6429485.png)
![1-ethyl-3-[(piperazin-1-yl)methyl]-1,2-dihydroquinolin-2-one dihydrochloride](/img/structure/B6429496.png)
![10-[(piperazin-1-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7,9-tetraen-11-one dihydrochloride](/img/structure/B6429502.png)
![1-benzyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6429505.png)
![methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate](/img/structure/B6429509.png)
![5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429519.png)